3-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic small molecule featuring a quinazolinone core fused with a methoxy-substituted benzene ring and a piperidine-thiazole moiety. The quinazolinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research . Applications in drug discovery are hypothesized due to structural parallels with kinase inhibitors and modulators of cellular signaling pathways .
Properties
IUPAC Name |
3-[[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-14-20(28-15(2)23-14)12-24-8-6-16(7-9-24)11-25-13-22-19-10-17(27-3)4-5-18(19)21(25)26/h4-5,10,13,16H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJNIPFYWRGCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound shares key structural motifs with other heterocyclic systems, such as thiazolidinones and pyrazole derivatives. Below is a comparative analysis:
Key Observations :
- In contrast, the thiazolidinone-pyrazole analogue in exhibits broader antimicrobial activity due to its thioxo group and aromatic substituents.
- Solubility : The methoxy group in the target compound may improve water solubility compared to purely aromatic analogues (e.g., diphenylpyrazole in ), which are more lipophilic.
Mechanistic and Computational Comparisons
- Lumping Strategy: Organic compounds with similar backbones (e.g., quinazolinones, thiazoles) are often grouped using lumping strategies to predict reactivity or pharmacokinetics . For instance, the target compound’s dimethylthiazole and methoxy groups could be lumped with other electron-deficient heterocycles to model metabolic stability.
- Drug Development Context : The compound’s 3D structure refinement (via SHELXL ) and evaluation in vascularized microenvironments (as in ) are critical for optimizing its efficacy in physiological models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
